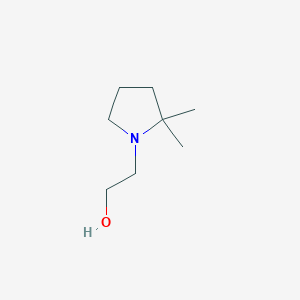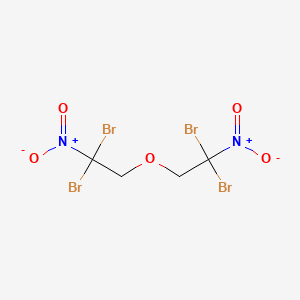
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane typically involves the bromination of nitroethane derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a suitable solvent. The process may involve multiple steps to ensure the correct placement of bromine and nitro groups on the ethane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed to replace bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro compounds, while reduction can produce diamines. Substitution reactions can result in a variety of functionalized ethane derivatives.
Scientific Research Applications
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitro groups into target molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving brominated and nitrated compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive molecules is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and nitro groups. These groups can interact with molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-2-nitroethanol: A related compound with similar bromine and nitro groups but a different structural arrangement.
1,1,2,2-Tetrabromoethane: Another brominated compound with multiple bromine atoms but lacking nitro groups.
1,1-Dibromo-2-nitroethane: A simpler compound with fewer bromine and nitro groups.
Uniqueness
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane is unique due to its combination of multiple bromine and nitro groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
834887-52-4 |
|---|---|
Molecular Formula |
C4H4Br4N2O5 |
Molecular Weight |
479.70 g/mol |
IUPAC Name |
1,1-dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane |
InChI |
InChI=1S/C4H4Br4N2O5/c5-3(6,9(11)12)1-15-2-4(7,8)10(13)14/h1-2H2 |
InChI Key |
DSNVZWYQWNVXJI-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])(Br)Br)OCC([N+](=O)[O-])(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


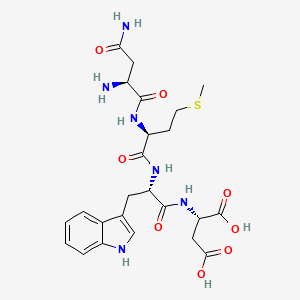

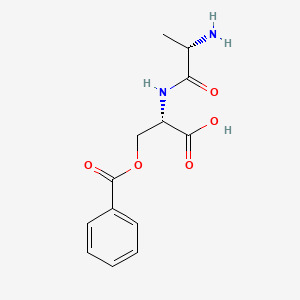
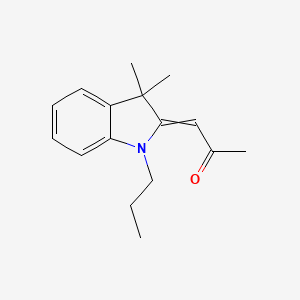
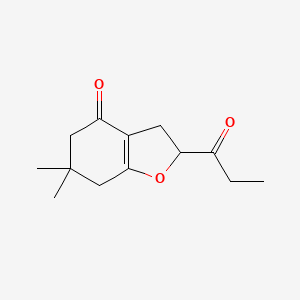
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)
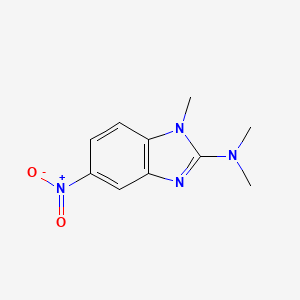
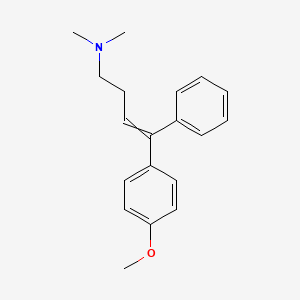
![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)
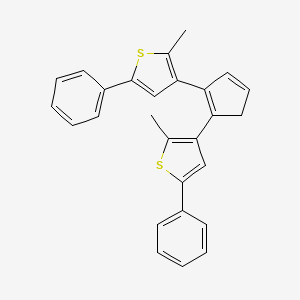
![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)

